Pep-1 uncapped
Description
Evolution of Cell-Penetrating Peptide Research
The journey of CPP research began in 1988 with the discovery that the trans-activating transcriptional activator (Tat) protein from HIV-1 could be taken up by cells. wikipedia.orgnih.gov This was followed by the 1991 finding that the Antennapedia homeodomain from Drosophila could also be internalized by neurons. nih.govdrugdiscoverytrends.com These initial observations led to the identification of the specific peptide sequences responsible for this translocation, giving rise to the first generation of CPPs, such as Penetratin and Tat. mdpi.comnih.gov
Early research focused on covalently linking cargo to these peptides. nih.gov A significant evolution in the field was the development of chimeric peptides designed for non-covalent complex formation with cargo. nih.gov Pep-1, first described in 2001, and MPG were developed for the non-covalent delivery of proteins and nucleic acids, respectively. nih.gov The mechanisms of cellular entry have been a subject of extensive study, with models proposing both energy-dependent endocytosis and energy-independent direct penetration of the cell membrane. oncotarget.comwikipedia.orgfrontiersin.org Current research continues to refine CPP design to improve delivery efficiency and specificity. precedenceresearch.comfrontiersin.org
Positioning of Pep-1 Uncapped within the Cell-Penetrating Peptide Landscape
Pep-1 is classified as a synthetic, amphipathic, chimeric peptide. frontiersin.orgbeilstein-journals.org Its 21-amino-acid sequence is engineered from three distinct domains, each contributing to its function: beilstein-journals.orgjpt.com
A hydrophobic, tryptophan-rich domain essential for interacting with macromolecules and targeting the cell membrane. beilstein-journals.org
A hydrophilic, lysine-rich domain derived from the nuclear localization sequence (NLS) of the SV40 large T antigen, which enhances solubility and facilitates nuclear targeting. beilstein-journals.orgjpt.com
A spacer domain that provides flexibility. beilstein-journals.org
This amphipathic structure allows Pep-1 to form stable, non-covalent complexes with its cargo, primarily through electrostatic and hydrophobic interactions. oncotarget.combeilstein-journals.org Unlike many first-generation CPPs that required chemical cross-linking, Pep-1 acts as a carrier vehicle, complexing with molecules like proteins and peptides to facilitate their entry into cells. oncotarget.comtargetmol.com Its mechanism is often described as being independent of the endosomal pathway, involving the formation of transient pores in the cell membrane, which allows for the rapid release of cargo into the cytoplasm and nucleus with limited degradation. beilstein-journals.orgresearchgate.net
| Property | Details | Reference |
|---|---|---|
| Sequence | KETWWETWWTEWSQPKKKRKV | jpt.comcpcscientific.com |
| Full Sequence | H-Lys-Glu-Thr-Trp-Trp-Glu-Thr-Trp-Trp-Thr-Glu-Trp-Ser-Gln-Pro-Lys-Lys-Lys-Arg-Lys-Val-OH | cpcscientific.com |
| Termini | Uncapped (Free N-terminus [H-] and free C-terminus [-OH]) | cpcscientific.com |
| Type | Chimeric, Amphipathic Cell-Penetrating Peptide | beilstein-journals.org |
| Molecular Formula | C136H195N35O33 | cpcscientific.com |
| Molecular Weight | 2848.22 g/mol | cpcscientific.com |
| CAS Registry Number | 395069-86-0 | cpcscientific.com |
Significance of Uncapped Termini in Peptide Functionality and Research
The term "uncapped" signifies that the peptide has a free amine group (N-terminus) and a free carboxyl group (C-terminus). cpcscientific.com This is in contrast to "capped" peptides, which are chemically modified, for instance, by acetylation at the N-terminus or amidation at the C-terminus. acs.org This structural feature has direct implications for the peptide's physicochemical properties and biological activity.
Overview of Key Academic Research Trajectories for this compound
Research involving this compound has primarily focused on its utility as a delivery vehicle for various biologically active molecules into a wide range of cell types. mdpi.com
Key research trajectories include:
Protein and Peptide Delivery: A primary application of Pep-1 is the intracellular delivery of functional proteins and peptides. targetmol.combioscience.co.uk Studies have successfully used Pep-1 to transport enzymes like β-galactosidase and proteins like elastin (B1584352) into cells, preserving the cargo's biological activity. mdpi.comresearchgate.net This is particularly valuable for research in protein-based therapeutics and for studying intracellular protein function.
Cancer Research: Pep-1 has been explored for its potential in targeted cancer therapy research. mdpi.com By complexing with apoptosis-inducing proteins or other anti-cancer agents, Pep-1 can enhance their delivery to cancer cells. mdpi.com For example, it has been used to modify carmustine-loaded micelles to improve targeting to glioma cells. mdpi.com Its ability to function in various cancer cell lines makes it a versatile tool in oncology research. mdpi.commdpi.com
Nucleic Acid and Analogue Delivery: While originally optimized for proteins, Pep-1 has also been used to deliver nucleic acid analogues. researchgate.net This overlaps with a major area of CPP research focused on delivering siRNA, plasmid DNA, and other oligonucleotides for gene silencing or gene therapy applications. wikipedia.orgnih.govdrugdiscoverytrends.com
Mechanism of Action Studies: A significant portion of research aims to elucidate the precise mechanism of Pep-1's cellular uptake. beilstein-journals.orgresearchgate.net Studies use techniques like circular dichroism and FTIR to analyze the conformational changes Pep-1 undergoes when it interacts with lipid membranes. beilstein-journals.orgacs.org Understanding how it forms transient pores or perturbs the membrane without causing significant lysis is crucial for its application. beilstein-journals.orgresearchgate.net Research has shown that Pep-1 tends to form α-helical structures upon interacting with membranes, a conformation that facilitates its insertion and the formation of a transient pore-like structure. beilstein-journals.org
| Research Focus | Cargo Molecule | Key Finding | Reference |
|---|---|---|---|
| Mechanism of Translocation | β-galactosidase | Translocation occurs via a non-pore-forming, electrostatic pathway, bypassing endocytosis and preserving cell viability. | mdpi.com |
| Protein Delivery | Elastin | Pep-1 forms stable complexes with elastin and efficiently delivers it into cells and through skin tissue. | researchgate.net |
| Cancer Therapy Research | Carmustine (via micelles) | Pep-1 modification of drug-loaded micelles enhanced targeted delivery to glioma cells. | mdpi.com |
| Structural Analysis | None (peptide only) | Pep-1 adopts an α-helical structure in its N-terminal region when interacting with surfactant micelles that mimic cell membranes. | acs.org |
| Conformational Impact | None (peptide only) | The 3-10 helix structure of Pep-1 in solution is positively correlated with its ability to disturb lipid bilayers. | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H195N35O33/c1-71(2)111(135(203)204)167-121(189)94(42-20-25-57-141)155-119(187)95(43-26-58-146-136(144)145)156-117(185)92(40-18-23-55-139)153-116(184)91(39-17-22-54-138)154-118(186)93(41-19-24-56-140)158-130(198)106-44-27-59-171(106)134(202)99(45-49-107(143)176)160-129(197)105(70-172)166-127(195)101(61-76-66-148-87-35-12-7-29-81(76)87)161-120(188)96(46-50-108(177)178)159-131(199)112(72(3)173)170-128(196)104(64-79-69-151-90-38-15-10-32-84(79)90)163-126(194)103(63-78-68-150-89-37-14-9-31-83(78)89)165-133(201)114(74(5)175)169-123(191)98(48-52-110(181)182)157-124(192)100(60-75-65-147-86-34-11-6-28-80(75)86)162-125(193)102(62-77-67-149-88-36-13-8-30-82(77)88)164-132(200)113(73(4)174)168-122(190)97(47-51-109(179)180)152-115(183)85(142)33-16-21-53-137/h6-15,28-32,34-38,65-69,71-74,85,91-106,111-114,147-151,172-175H,16-27,33,39-64,70,137-142H2,1-5H3,(H2,143,176)(H,152,183)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,192)(H,158,198)(H,159,199)(H,160,197)(H,161,188)(H,162,193)(H,163,194)(H,164,200)(H,165,201)(H,166,195)(H,167,189)(H,168,190)(H,169,191)(H,170,196)(H,177,178)(H,179,180)(H,181,182)(H,203,204)(H4,144,145,146)/t72-,73-,74-,85+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,111+,112+,113+,114+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGGLBHJJYVLEN-WEYOJKFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C136H195N35O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2848.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Dynamics of Pep 1 Uncapped
Primary Sequence Context and Functional Domains
The primary structure of Pep-1 uncapped is a sequence of 21 amino acids: KETWWETWWTEWSQPKKKRKV. genscript.comcpcscientific.com This sequence is not random but is organized into three distinct functional domains: a hydrophobic tryptophan-rich motif, a hydrophilic lysine-rich domain, and a separating spacer domain. abbiotec.comgenscript.comresearchgate.net
| Domain | Sequence | Key Characteristics | Primary Function |
|---|---|---|---|
| Hydrophobic Motif | KETWWETWWTEW | Rich in tryptophan residues genscript.com | Membrane targeting and interaction researchgate.net |
| Spacer Domain | SQP | Contains a proline residue genscript.com | Provides flexibility and structural integrity genscript.comresearchgate.net |
| Hydrophilic Domain | KKKRKV | Derived from SV40 NLS; highly cationic genscript.comjpt.com | Improves solubility and intracellular delivery researchgate.net |
The N-terminal portion of this compound consists of a hydrophobic domain with the sequence KETWWETWWTEW. genscript.com A defining feature of this motif is its high content of tryptophan, an amino acid with a large, aromatic side chain that plays a critical role in peptide-membrane interactions. researchgate.net Research has identified this tryptophan-rich domain as essential for the peptide's effective targeting of the cell membrane. researchgate.net Molecular dynamics simulations have highlighted the pivotal role of these tryptophan residues in the binding process of Pep-1 to the membrane. researchgate.net The significance of tryptophan-rich regions is also observed in other contexts, such as in viral fusion proteins, where they are crucial for membrane fusion processes. nih.gov The aromatic residues can act as anchors at the membrane interface. rsc.org
Hydrophilic Lysine-Rich Domain Research
Secondary Structure Elucidation and Environmental Influences
The secondary structure of this compound is not static; it is highly dependent on the surrounding chemical environment. While it may be disordered in an aqueous solution, it undergoes significant conformational changes upon interacting with lipid membranes. researchgate.net These structural transitions are fundamental to its ability to cross the cell membrane.
| Environment | Dominant Secondary Structure | Research Findings |
|---|---|---|
| Lipid Environment (General) | Alpha-Helix | The hydrophobic N-terminal region (residues 4-13) adopts an α-helical structure. researchgate.netnih.gov |
| Fluid-Phase Lipid Bilayers (POPG) | Mix of Alpha-Helix and Beta-Sheet | Structure is dependent on peptide concentration. nih.gov |
| Gel-Phase Lipid Bilayers (DPPG) | Beta-Sheet | Adopts a β-sheet conformation when adsorbed to the surface. nih.gov |
In the presence of lipid bilayers, Pep-1 exhibits a distinct tendency to form an alpha-helical structure. nih.gov Specifically, studies using techniques like circular dichroism (CD) and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy have shown that the hydrophobic N-terminal domain (residues 4-13) folds into an α-helix within a lipid environment, while the hydrophilic C-terminal domain tends to remain unstructured. researchgate.netnih.gov Further detailed investigations using sum-frequency generation (SFG) vibrational spectroscopy on fluid-phase 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) lipid bilayers revealed that Pep-1 can adopt a mixture of α-helical and β-sheet structures. nih.gov The orientation of the α-helical portion was found to be dependent on the peptide's concentration. At lower concentrations (0.28 and 1.4 μM), the α-helical segment orients itself nearly perpendicular to the plane of the lipid bilayer. nih.gov
The conformation of Pep-1 is sensitive to the physical state of the lipid membrane. nih.gov When interacting with gel-phase 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) lipid bilayers, SFG spectroscopy results indicate that Pep-1 molecules adopt a β-sheet conformation. nih.gov This contrasts with the α-helical structure observed in more fluid lipid environments and demonstrates the peptide's conformational plasticity. nih.govnih.gov This ability to transition between α-helical and β-sheet structures based on the lipid phase underscores the complex and dynamic nature of its membrane interaction. nih.gov
Disordered Structure in Aqueous Solutions
The chemical compound this compound is a 21-residue carrier peptide renowned for its ability to traverse cell membranes. genscript.com It is composed of three distinct domains: a hydrophobic tryptophan-rich motif, a hydrophilic lysine-rich domain derived from the SV40 large T antigen nuclear localization sequence, and a spacer domain to provide flexibility. genscript.com The sequence is {LYS}{GLU}{THR}{TRP}{TRP}{GLU}{THR}{TRP}{TRP}{THR}{GLU}{TRP} {SER}{GLN}{PRO}{LYS}{LYS}{LYS}{ARG}{LYS}{VAL}. genscript.com
Molecular dynamics simulations and experimental studies indicate that peptides with uncapped termini, including Pep-1, often exhibit a disordered or random coil structure in aqueous solutions. nih.govacs.org The absence of capping groups at the N- and C-termini exposes charged groups that can increase the flexibility and dynamic nature of the peptide backbone. frontiersin.org Studies on various fibrillogenic and model peptides have shown that when starting from a defined conformation such as an α-helix, the structure rapidly disassembles into random coils in explicit solvent simulations when the termini are uncapped. nih.gov This behavior is characteristic of many intrinsically disordered peptides, which lack a stable three-dimensional structure under physiological conditions. ub.edu The inherent flexibility is crucial for their biological function, allowing them to interact with multiple partners. In the case of Pep-1, this disordered nature in solution is a precursor to its interaction with cell membranes. researchgate.net
Tertiary Structure Considerations and Aggregation Propensity
While existing as a disordered monomer in dilute aqueous solution, uncapped Pep-1 demonstrates a significant propensity for aggregation, particularly as its concentration increases. researchgate.net Molecular dynamics simulations have revealed that uncapped Pep-1 peptides can self-assemble into dimers and subsequently tetramers. researchgate.net
These aggregation events appear to be driven by specific interactions between the peptide domains. The initial dimerization is often stabilized by interactions between the α-helical portions of the peptides. researchgate.net The tryptophan-rich domains play a key role in this process, not only in aggregation but also in the initial binding to membranes. researchgate.net Once dimers are formed, they can further associate into tetramers, a process also maintained by interactions between the helical segments. researchgate.net This self-assembly into oligomeric structures is a common feature of amphipathic peptides, where hydrophobic regions drive the association to minimize exposure to the aqueous environment. acs.orgacs.org
Table 1: Aggregation Behavior of Uncapped Pep-1
| Concentration | Dominant Species | Stabilizing Interactions | Key Domain Involved |
| Low | Monomer | - | - |
| Increasing | Dimer | Helix-helix interactions | Tryptophan-rich domain |
| Higher | Tetramer | Dimer-dimer association | Tryptophan-rich domain |
Impact of Terminal Uncapping on Structural Stability and Dynamics
The practice of leaving peptide termini "uncapped" (with free amine and carboxyl groups) versus "capping" them (e.g., with acetyl and amide groups) has a profound impact on their structural stability and dynamics. For Pep-1 and other peptides, the uncapped state generally leads to a less stable and more dynamic structure. nih.gov
Computational simulations comparing capped and uncapped peptides consistently show that the uncapped versions exhibit significantly larger structural fluctuations and conformational variability. frontiersin.orgfrontiersin.org For instance, molecular dynamics simulations of a 14-residue peptide fragment from acetylcholinesterase showed that while it is helical in its native protein environment, the uncapped isolated peptide is unable to retain its helicity and instead forms random coils in solution. nih.govacs.org Similarly, studies on vimentin (B1176767) rod domain fragments demonstrated experimentally that the uncapped version was the least thermally stable compared to its N-terminally or C-terminally capped counterparts. nih.gov
The increased dynamics in uncapped peptides arise from the charged terminal ends, which can lead to electrostatic repulsions and prevent the formation of stable, compact structures. d-nb.info This lack of a stable, folded state can be essential for function, but it also means that the peptide is more conformationally heterogeneous. Research has shown that a shorter version of a membrane-active peptide can lead to a more disordered and less stable structure. researchgate.net This inherent instability and dynamic nature conferred by uncapped termini are critical factors influencing the peptide's subsequent interactions and biological activity. researchgate.netfrontiersin.org
Table 2: Effects of Terminal Capping on Peptide Stability
| Peptide State | Structural Characteristic | Stability | Dynamic Behavior | Reference |
| Uncapped | Disordered / Random Coil | Lower thermal stability | Increased fluctuations | nih.govnih.gov |
| Capped | More defined structure (e.g., helical) | Higher thermal stability | Reduced fluctuations | nih.gov |
Molecular Mechanisms of Pep 1 Uncapped Cellular Interactions and Uptake
Peptide-Membrane Interaction Research
The initial association of Pep-1 with the cell membrane is a critical step governed by a complex interplay of physicochemical forces and is influenced by the properties of both the peptide and the lipid bilayer.
Electrostatic Interactions with Lipid Bilayers
Initial research indicates that electrostatic interactions are of primary importance in the association of Pep-1 with membranes. nih.gov The peptide possesses a hydrophilic, lysine-rich domain that imparts a net positive charge, facilitating its attraction to the negatively charged components often found on cell surfaces and in model lipid bilayers. nih.govresearchgate.net Studies show that the positively charged Pep-1 molecules interact with and neutralize the negatively charged head groups of lipid bilayers, such as those containing dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG). nih.gov This interaction leads to the disordering and displacement of water molecules at the lipid-water interface. nih.gov
However, the significance of these electrostatic forces appears to be dependent on the ionic strength of the surrounding medium. nih.gov Research using single-molecule imaging showed that while electrostatic forces are important for the peptide's association with membranes in low ionic strength solutions, their effect is almost entirely diminished at physiological ionic strength. nih.gov This suggests that while initial attraction may be electrostatically guided, other interactions are crucial for stable membrane association under physiological conditions. nih.gov Molecular dynamics simulations further support this, showing that the positively charged C-terminus of the peptide tends to remain in the aqueous phase while other parts of the peptide interact more intimately with the bilayer. researchgate.net
Role of Tryptophan Residues in Membrane Binding
The hydrophobic domain of Pep-1 is notably rich in tryptophan residues, which play a pivotal role in membrane binding. nih.govresearchgate.net Molecular dynamics simulations have identified the key role of tryptophan in the binding of uncapped Pep-1 to the membrane. researchgate.net Upon approaching a lipid bilayer, the peptide quickly adopts a position at the interface, with its tryptophan residues adsorbing on the lipid bilayer surface, situated just below the phospholipid headgroups. researchgate.net These aromatic residues are thought to anchor the peptide to the membrane interface. researchgate.net This observation is consistent with findings for other membrane-active peptides where aromatic side chains of tryptophan and phenylalanine residues lie flat with respect to the bilayer surface upon binding. core.ac.uk In simulations involving single or multiple Pep-1 peptides, tryptophan residues were consistently found to be either embedded among the lipid headgroups or concealed within peptide complexes. researchgate.net
Influence of Lipid Bilayer Phase on Interaction Modes
The physical state, or phase, of the lipid bilayer significantly influences the conformation and interaction of Pep-1. nih.gov Research utilizing sum frequency generation (SFG) vibrational spectroscopy has demonstrated distinct behaviors when Pep-1 interacts with gel-phase versus fluid-phase model membranes. nih.govnih.gov
When interacting with gel-phase bilayers, composed of DPPG, Pep-1 molecules were found to adopt a β-sheet conformation upon adsorbing to the surface. nih.govnih.gov In contrast, when interacting with fluid-phase bilayers, composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG), Pep-1 adopted a mixture of α-helical and β-sheet structures across a range of concentrations. nih.govnih.gov The increased fluidity of the membrane allows for more significant binding and insertion of Pep-1 molecules. nih.gov These findings clearly demonstrate that the lipid environment dictates the secondary structure of the membrane-associated peptide, which is a crucial factor in its translocation mechanism. nih.gov
Table 1: Influence of Lipid Bilayer Phase on Pep-1 Conformation
| Lipid Bilayer Model | Bilayer Phase | Predominant Pep-1 Conformation | Reference |
|---|---|---|---|
| DPPG | Gel | β-sheet | nih.govnih.gov |
| POPG | Fluid | Mix of α-helical and β-sheet | nih.govnih.gov |
Effect of Peptide Concentration on Membrane Association
The concentration of Pep-1 uncapped has a profound effect on its structure, orientation, and interaction with lipid membranes. nih.gov At low concentrations (0.28 µM and 1.4 µM) in the presence of fluid-phase bilayers, the α-helical component of Pep-1 adopts an orientation that is nearly perpendicular to the plane of the bilayer, suggesting insertion into the membrane. nih.govnih.gov
As the peptide concentration increases, so does its propensity to form aggregates. researchgate.net Molecular dynamics simulations showed that when multiple peptides were present, they invariably formed complexes (dimers, trimers, etc.). researchgate.net This aggregation is also observed in spectroscopic studies. At a high concentration of 7.0 µM, combined SFG and attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) measurements revealed that Pep-1 molecules were associated with the bilayer in a broad orientation distribution, rather than the ordered perpendicular insertion seen at lower concentrations. nih.govnih.gov Furthermore, at very high peptide-to-lipid ratios, the interaction can become disruptive, leading to the complete disintegration of the membrane rather than translocation. nih.gov
Table 2: Effect of Pep-1 Concentration on Interaction with Fluid-Phase (POPG) Bilayers
| Pep-1 Concentration | Observed Secondary Structure | Orientation of α-helical Component | Reference |
|---|---|---|---|
| 0.28 µM | Mix of α-helical and β-sheet | Nearly perpendicular to bilayer surface | nih.gov |
| 1.4 µM | Mix of α-helical and β-sheet | Nearly perpendicular to bilayer surface | nih.gov |
| 7.0 µM | Mix of α-helical and β-sheet | Broad orientation distribution | nih.gov |
Proposed Mechanisms of Cellular Translocation
While the initial binding is well-characterized, the subsequent process of translocation across the lipid bilayer is a subject of ongoing research and discussion. researchgate.net
Direct Membrane Penetration Research
The prevailing hypothesis for Pep-1 translocation is a direct, energy-independent penetration of the cell membrane, as opposed to an endocytotic pathway. nih.govnih.gov Research combining spectroscopic and electrophysiological measurements has investigated the possibility of pore formation as a mechanism for translocation. nih.gov Despite the tendency of the hydrophobic domain of Pep-1 to form an amphipathic α-helix in a lipid environment, these studies found no evidence for the formation of stable transmembrane pores. nih.gov
Alterations in membrane permeability were only observed at high peptide-to-lipid ratios, which corresponded with a complete loss of membrane integrity rather than the formation of discrete pores. nih.gov This suggests that the translocation is not pore-mediated. Instead, it is proposed that a transient peptide-lipid structure is formed as the peptide partitions into the membrane, which facilitates its movement across the bilayer. nih.gov The peptide's ability to insert into the membrane, particularly at lower concentrations, supports this direct translocation model. nih.gov
Investigating Membrane Destabilization
This compound's interaction with the cell membrane involves a notable degree of membrane destabilization. The peptide exhibits a high affinity for lipid bilayers, enabling it to insert itself into the membrane and cause localized disruptions. nih.gov This perturbation is a critical step in its translocation process. However, this destabilization does not necessarily lead to the formation of stable pores. nih.govnih.gov
At lower, functional concentrations, Pep-1 induces a non-lytic perturbation of the lipids. researchgate.net This suggests a transient and localized disruption that allows the peptide and its cargo to pass through without causing permanent damage to the cell membrane. It's at much higher concentrations that membrane disintegration occurs, resembling the detergent-like activity of some antimicrobial peptides. nih.gov The initial interaction is largely governed by electrostatic forces between the positively charged peptide and the negatively charged components of the cell membrane. nih.gov
Controversy Surrounding Pore Formation Models
The exact mechanism by which this compound breaches the cell membrane is a subject of ongoing debate, particularly concerning the formation of pores. While some models propose that Pep-1 forms transient, pore-like structures to facilitate its entry, direct evidence for stable pore formation is contested. researchgate.netnih.gov
Conformational Changes During Translocation
The structure of this compound is not static; it undergoes significant conformational changes upon interacting with the cell membrane. In an aqueous environment and at low concentrations, the peptide is largely unstructured. researchgate.netnih.gov However, as its concentration increases or when it encounters a lipid environment, it transitions to a more ordered state. nih.gov
Specifically, the hydrophobic N-terminal region of Pep-1 adopts an α-helical conformation in the presence of phospholipids (B1166683). researchgate.netnih.gov This conformational shift is believed to be crucial for its membrane-spanning activity. Circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy have confirmed this transition from a random coil to a helical structure upon interaction with lipid bilayers. nih.govnih.gov Interestingly, the formation of a complex between Pep-1 and a cargo molecule does not in itself induce this conformational change; rather, the change is triggered by the interaction of the peptide-cargo complex with the cell membrane. nih.gov Studies using sum frequency generation (SFG) vibrational spectroscopy have further revealed that the conformation of Pep-1 can be influenced by the phase of the lipid bilayer, adopting a β-sheet conformation on gel-phase bilayers and a mix of α-helical and β-sheet structures on fluid-phase bilayers. nih.govnih.gov The orientation of the α-helical segment also appears to be concentration-dependent, shifting from a perpendicular to a more broadly distributed orientation as peptide concentration increases. nih.govnih.gov
Energy Dependence and Independence of Uptake
A key characteristic of this compound's translocation is its energy-independent nature. nih.gov Unlike processes such as endocytosis, which require cellular energy in the form of ATP, the direct penetration of Pep-1 across the cell membrane does not. nih.gov This further supports the model of a direct, physical translocation mechanism driven by the peptide's physicochemical properties and its interactions with the lipid bilayer. nih.gov The uptake is believed to be a spontaneous process, propelled by the favorable interactions between the peptide and the membrane components. core.ac.uk
Interactions with Specific Cellular Components beyond Membranes
Once inside the cell, this compound, by its design, interacts with specific intracellular components. The hydrophilic domain of Pep-1 is derived from the nuclear localization signal (NLS) of the SV40 large T-antigen. jpt.comgenscript.com This sequence facilitates the transport of the peptide and its associated cargo to the cell nucleus. abbiotec.comjpt.com While the primary interaction for cellular entry is with the plasma membrane, the NLS portion of the peptide is engineered to interact with the nuclear import machinery, although the specifics of these interactions for the uncapped version are part of a broader understanding of NLS-mediated transport. medchemexpress.com Furthermore, studies have shown that Pep-1 can influence the intracellular targeting of its cargo, for instance, by selectively increasing its association with mitochondria. nih.gov The tryptophan residues, crucial for membrane interaction, may also play a role in interactions with intracellular proteins. utoronto.ca The broader field of antimicrobial peptides, which share some characteristics with cell-penetrating peptides, also highlights the potential for interactions with intracellular targets like nucleic acids (DNA and RNA) and various proteins, which could be a fruitful area for further investigation with this compound. frontiersin.orgfrontiersin.orgresearchgate.net
Pep 1 Uncapped As a Non Covalent Delivery Vector in Research
Principles of Non-Covalent Complex Formation with Cargos.nih.govosti.govnih.govnih.gov
The efficacy of Pep-1 uncapped as a delivery vector is rooted in its amphipathic nature, possessing distinct hydrophobic and hydrophilic domains. nih.gov This dual characteristic allows it to interact with a diverse range of cargo molecules and cellular membranes. The formation of a non-covalent complex is a critical first step in the delivery process, driven primarily by specific molecular interactions.
Hydrophobic Interactions in Cargo Complexation.nih.gov
A key element of this compound is its hydrophobic, tryptophan-rich motif. nih.gov This region is crucial for the initial non-covalent binding with cargo molecules. The tryptophan residues, with their large, nonpolar indole (B1671886) rings, facilitate strong hydrophobic interactions with nonpolar surfaces of the cargo. This interaction is fundamental to the formation of a stable peptide-cargo complex, which then presents a unified entity to the cell membrane. In the absence of cargo, Pep-1 peptides can form amorphous complexes. researchgate.netresearchgate.net
Stability of this compound/Cargo Nanoparticles.nih.gov
Upon complexation with cargo, this compound peptides self-assemble into discrete nanoparticles. osti.govnih.gov The stability of these nanoparticles is a crucial determinant of their biological efficiency. Research has shown that the size and homogeneity of these nanoparticles are directly dependent on the molar ratio of Pep-1 to its cargo. nih.gov Optimal ratios lead to the formation of stable, uniformly sized nanoparticles, which are more effective at cellular translocation. nih.gov The formation of these nanoparticles is a key feature that distinguishes Pep-1's mechanism, as it is the complex, rather than the free peptide, that interacts with and traverses the cell membrane. researchgate.netresearchgate.net
Cargo Spectrum for Intracellular Delivery Studies
The non-covalent complexation strategy of this compound allows for the delivery of a wide array of macromolecules that are typically impermeable to the cell membrane.
Proteins and Peptides.osti.govnih.govnih.govjpt.comgoogle.com
This compound has been extensively documented for its ability to deliver a variety of proteins and peptides into cells. nih.govjpt.com A notable example is the successful intracellular delivery of the tumor suppressor protein p27Kip1, where the formation of Pep-1/p27Kip1 nanoparticles was shown to be essential for its biological activity. osti.govnih.gov The ability to transport functional proteins non-covalently makes this compound a valuable tool in proteomics and therapeutic protein research. genscript.com
Table 1: Examples of Protein and Peptide Cargos Delivered by this compound
| Cargo | Cargo Type | Research Focus |
|---|---|---|
| p27Kip1 | Protein | Tumor Suppression osti.govnih.gov |
| β-galactosidase | Protein | Enzyme Delivery nih.gov |
| Various Bioactive Peptides | Peptide | Therapeutic Research jpt.com |
Nucleic Acids (e.g., Plasmid DNA, RNA).nih.govosti.gov
The delivery of nucleic acids, such as plasmid DNA and RNA, is a cornerstone of gene therapy and molecular biology research. mdpi.com this compound has demonstrated the capacity to form complexes with these highly charged molecules and facilitate their entry into cells. nih.gov This capability opens avenues for non-viral gene delivery, a safer alternative to viral vectors. mdpi.com The cationic lysine-rich domain of Pep-1 is thought to play a significant role in interacting with the anionic phosphate (B84403) backbone of nucleic acids, complementing the hydrophobic interactions. nih.gov
Table 2: Examples of Nucleic Acid Cargos Delivered by this compound
| Cargo | Cargo Type | Potential Application |
|---|---|---|
| Plasmid DNA | Nucleic Acid | Gene Delivery, Gene Therapy nih.govmdpi.com |
| RNA | Nucleic Acid | RNAi, mRNA-based therapies jpt.com |
Nanoparticles and Liposomes.nih.govmdpi.commedchemexpress.com
The utility of this compound extends to the delivery of synthetic nanoparticles and liposomes. nih.govmedchemexpress.com By modifying the surface of liposomes with Pep-1 peptides, researchers have significantly enhanced their cellular uptake. nih.govnih.gov This strategy allows for the targeted delivery of encapsulated drugs or imaging agents. Similarly, Pep-1 can facilitate the intracellular delivery of various nanoparticles, expanding the toolkit for nanomedicine and intracellular diagnostics. nih.govnih.gov For instance, Pep-1 modified liposomes have been successfully used to deliver gold nanoparticles into cells. nih.gov
Table 3: Examples of Nanoparticle and Liposome (B1194612) Cargos Delivered by this compound
| Cargo | Cargo Type | Research Application |
|---|---|---|
| Gold Nanoparticles | Nanoparticle | Intracellular Imaging and Delivery nih.gov |
| Liposomes | Vesicle | Drug Delivery nih.govnih.gov |
| Quantum Dots | Nanoparticle | Cellular Labeling and Tracking dtic.mil |
Mitochondria
Table 1: Effect of Pep-1 on Intracellular Cargo Localization
| Condition | Observation | Research Finding | Source |
|---|---|---|---|
| Pep-1 Mediated Delivery of TR-ACBP | Increased Mitochondrial Association | Pep-1 selectively increased the amount of Texas Red-ACBP (TR-ACBP) associated with mitochondria. | nih.gov |
| Pep-1 Mediated Delivery of TR-ACBP | Decreased Endoplasmic Reticulum Association | A concomitant decrease in TR-ACBP was observed in the endoplasmic reticulum. | nih.gov |
| Pep-1 + Serum vs. Serum Alone | Enhanced Cargo Uptake | Pep-1 facilitated a 2.4-fold increase in the uptake of TR-ACBP per cell. | nih.gov |
Intracellular Trafficking and Localization of this compound and Cargo
The precise mechanisms governing the intracellular trafficking of Pep-1 and its cargo are complex and subject to ongoing investigation. Some studies suggest that Pep-1 and its cargo enter cells through an endocytosis-independent pathway, delivering their contents directly into the cytoplasm or nucleus. researchgate.netnih.govabbiotec.com This direct translocation is supported by the peptide's structural domains, which facilitate interaction with the cell membrane. researchgate.net
Conversely, other research indicates that endocytic pathways are involved. Studies using fluorescent markers for endocytosis have shown that cargo delivered by Pep-1 colocalizes with markers for macropinocytosis and lipid raft-mediated endocytosis, and to a lesser extent, with markers for clathrin-mediated endocytosis. nih.gov Despite this, it has been noted that even when endocytosis inhibitors reduce the efficiency of Pep-1 mediated delivery, the cargo does not necessarily colocalize with endosomes or lysosomes, suggesting a complex mechanism that may involve both endocytic and non-endocytic routes. nih.gov
Nuclear Localization Studies
A prominent feature of Pep-1 is its ability to rapidly localize to the cell nucleus. jpt.comabbiotec.com This is attributed to the hydrophilic domain of the peptide, which contains a nuclear localization signal (NLS) derived from the SV40 large T-antigen (KKKRKV). genscript.comlifetein.com The NLS is a well-known sequence that facilitates the active transport of proteins into the nucleus through the nuclear pore complex. nih.govmedchemexpress.com The presence of this NLS within the Pep-1 sequence enables it to effectively carry cargo, such as proteins and peptides, to the nucleus. jpt.comabbiotec.com
Table 2: Pep-1 Structural Domains and Function
| Domain | Sequence/Composition | Function | Source |
|---|---|---|---|
| Hydrophobic Domain | KETWWETWWTEW | A tryptophan-rich motif that interacts with the cell membrane. | genscript.comlifetein.com |
| Hydrophilic Domain (NLS) | KKKRKV | A lysine-rich sequence from SV40 large T-antigen that directs nuclear localization. | genscript.comlifetein.commedchemexpress.com |
| Spacer Domain | SQP | Provides flexibility and structural integrity to the other two domains. | genscript.comlifetein.com |
Comparative Analysis with Covalently Conjugated Cell-Penetrating Peptides
Cell-penetrating peptides can be linked to their cargo through two primary methods: covalent conjugation and non-covalent complex formation. biosynth.commdpi.comgoogle.com Pep-1 is a prime example of a CPP that operates via the non-covalent method. researchgate.netnih.gov
Non-Covalent Strategy (Pep-1):
Mechanism: Pep-1 forms stable complexes with its cargo, typically proteins, through electrostatic and hydrophobic interactions. researchgate.netbiosynth.com This process is spontaneous and does not require chemical modification of the cargo.
Advantages: This approach is particularly useful for delivering sensitive biological molecules that could be damaged by the chemical reactions required for covalent bonding. biosynth.com It also allows for the delivery of the cargo in its native, fully biologically active form. nih.govabbiotec.com The simplicity of mixing the peptide and cargo is another significant advantage. mdpi.com
Delivery Pathway: Non-covalent complexes, such as those formed with Pep-1, are often suggested to enter cells via a direct translocation or an endocytosis-independent pathway, avoiding endosomal entrapment. researchgate.netnih.gov
Covalent Conjugation Strategy:
Mechanism: This method involves forming a stable, chemical bond (e.g., disulfide or amide bonds) between the CPP and the cargo molecule. biosynth.com This creates a single, defined molecular entity.
Advantages: Covalent linkage ensures that the cargo remains associated with the CPP until the bond is cleaved, which can be engineered to occur in specific cellular compartments. This method is especially useful for delivering neutrally charged molecules like certain nucleotide analogs. mdpi.com
Challenges: The chemical conjugation process may alter the structure and function of the cargo molecule. biosynth.com Furthermore, the cargo is often delivered via endocytosis, and subsequent escape from the endosome can be a significant barrier to reaching its intracellular target. nih.gov
In essence, the non-covalent strategy employed by Pep-1 offers a less disruptive method for intracellular delivery, preserving the integrity of the cargo molecule. nih.gov This contrasts with covalent methods, which provide a more stable linkage but risk altering the cargo and often face the challenge of endosomal sequestration. nih.govbiosynth.com
Table 3: Comparison of Covalent vs. Non-Covalent CPP Strategies
| Feature | Non-Covalent (e.g., Pep-1) | Covalent Conjugation | Source |
|---|---|---|---|
| Linkage | Relies on weaker electrostatic or hydrophobic interactions. | Forms a stable chemical bond (e.g., disulfide, amide). | biosynth.com |
| Cargo Integrity | Preserves the native, biologically active form of the cargo. | Chemical modification may alter cargo structure and function. | nih.govbiosynth.com |
| Process | Simple mixing of peptide and cargo. | Requires chemical synthesis and purification steps. | mdpi.com |
| Typical Entry Mechanism | Often described as endocytosis-independent, direct translocation. | Often relies on endocytosis, requiring endosomal escape. | researchgate.netnih.govnih.gov |
Methodological Approaches in Pep 1 Uncapped Research
Computational and Simulation-Based Methodologies
Computational and simulation-based methodologies are fundamental in elucidating the behavior of Pep-1 uncapped, particularly its interactions with cellular membranes. These approaches allow researchers to model and analyze complex molecular processes that are often difficult to observe experimentally.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a cornerstone of this compound research, providing detailed insights into its dynamic behavior and interaction mechanisms. researchgate.net These simulations model the peptide's movement over time by solving Newton's equations of motion for a system of atoms and molecules. Both coarse-grained and detailed atomistic models are employed to study different aspects of the peptide's function.
Coarse-grained (CG) models simplify the system by grouping multiple atoms into single interaction sites or "beads". researchgate.netnih.gov This reduction in the degrees of freedom allows for the simulation of larger systems over longer timescales, making it particularly suitable for studying processes like peptide self-assembly and membrane interactions. researchgate.net CG models are designed to retain chemical specificity and structural accuracy without the computational expense of all-atom simulations. researchgate.net
In the study of uncapped Pep-1, coarse-grained simulations have been used to investigate its interaction with lipid membranes. researchgate.net One key observation from these simulations is the significant role of the tryptophan residues in the binding of Pep-1 to the membrane. researchgate.net These models serve as an efficient method to generate initial configurations for more detailed atomistic simulations and to provide a systematic description of peptide-membrane interactions based on peptide structure and chemistry. researchgate.net
Table 1: Example of a Coarse-Grained Simulation System for Uncapped Pep-1 This table is based on data from a study on Pep-1 peptide-membrane interactions.
| Component | Number of Molecules/Entities |
|---|---|
| Uncapped Pep-1 Peptides | Varied Concentrations |
| DOPC Lipids | 128 |
| Water Molecules | 1500 |
Data sourced from Molecular dynamics studies of peptide-membrane interactions. researchgate.net
Atomistic simulations provide a more detailed view by representing every atom in the system individually. nih.gov This high-resolution approach is crucial for understanding the finer details of peptide conformation and interactions. For this compound, accelerated Molecular Dynamics (aMD) simulations, an enhanced sampling technique, have been employed to explore its folding behavior and conformational space more efficiently than classical MD. nih.gov
Research has focused on benchmarking different combinations of force fields and explicit solvent models to determine which best reproduces the native conformations of peptides. dntb.gov.ua For an uncapped peptide, aMD simulations were performed starting from an extended conformation to evaluate the effect of N- and C-terminus capping on folding predictions. nih.govdntb.gov.ua These studies help in understanding the biases of different force fields and how they, in combination with solvent models, affect the prediction of peptide secondary structures. nih.govdntb.gov.ua
Table 2: Force Fields and Solvation Models Used in Atomistic MD Simulations of Uncapped Peptides This table summarizes combinations evaluated in accelerated Molecular Dynamics studies.
| Force Field | Solvent Model |
|---|---|
| ff99SB | TIP3P |
| ff14SB | TIP3P |
| ff19SB | TIP3P |
| ff99SB | OPC |
| ff14SB | OPC |
| ff19SB | OPC |
Data sourced from Accelerated MD simulations for peptide folding studies. nih.govdntb.gov.ua
Coarse-Grained Models
Computational Prediction and Design
Computational tools are not only used for analysis but also for the de novo design and prediction of peptide structures and functions. wikipedia.org Web servers like PepBuild allow for the construction of both capped and uncapped peptide structures with defined secondary and tertiary characteristics. acs.org Users can specify amino acid sequences and torsional angles, and the server optimizes the side-chain conformations. acs.org The resulting structure, provided in a PDB format, can then be used as a starting point for molecular dynamics simulations. acs.org
Furthermore, computational algorithms are developed to rapidly design peptides with specific binding properties. For instance, the PEPOP method uses the 3D structure of a protein to predict potential epitopes and design peptides that can elicit cross-reactive antibodies. Such computational design strategies are instrumental in developing peptides for therapeutic and diagnostic applications by optimizing their activity and specificity.
Biophysical Characterization Techniques
Biophysical techniques provide experimental validation and complementary information to computational models. These methods probe the physical properties and interactions of this compound in various environments.
Sum Frequency Generation (SFG) Vibrational Spectroscopy
Sum Frequency Generation (SFG) vibrational spectroscopy is a powerful, surface-sensitive nonlinear optical technique used to study molecules at interfaces. It provides information about the composition, conformation, and orientation of molecules like this compound when they interact with model cell membranes. researchgate.net
SFG studies have been crucial in understanding the molecular interactions between Pep-1 and lipid bilayers. researchgate.netdntb.gov.ua Research shows that the secondary structure of Pep-1 is highly dependent on the phase of the lipid bilayer it interacts with. dntb.gov.ua When interacting with gel-phase lipid bilayers, Pep-1 tends to adopt a β-sheet conformation. dntb.gov.ua In contrast, with fluid-phase bilayers, it adopts a mix of α-helical and β-sheet structures. researchgate.netdntb.gov.ua The orientation of the α-helical portion of Pep-1 also changes with peptide concentration, adopting an orientation nearly perpendicular to the membrane at lower concentrations. dntb.gov.ua This technique is sensitive enough to detect peptides at low concentrations and can selectively monitor the structures of peptides associated with the lipid bilayer without interference from molecules in the bulk solution. researchgate.net
Table 3: Summary of Pep-1 Conformation and Orientation Findings from SFG Spectroscopy This table synthesizes findings from SFG studies on Pep-1 interacting with model lipid bilayers.
| Lipid Bilayer Phase | Peptide Concentration | Observed Pep-1 Secondary Structure | Orientation of α-helical Segment |
|---|---|---|---|
| Gel-phase (e.g., dDPPG) | 1.4 µM & 7.0 µM | β-sheet | Not Applicable |
| Fluid-phase (e.g., POPG) | 0.28 µM | α-helix and β-sheet | Nearly perpendicular to bilayer plane |
| Fluid-phase (e.g., POPG) | 1.4 µM | α-helix and β-sheet | Nearly perpendicular to bilayer plane |
| Fluid-phase (e.g., POPG) | 7.0 µM | α-helix and β-sheet | Broad orientation distribution |
Data sourced from studies on molecular interactions between Pep-1 and model cell membranes. researchgate.netdntb.gov.ua
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is a powerful surface-sensitive technique used to study the secondary structure of peptides and their interactions with lipid membranes. nih.gov This method provides information on the conformation and orientation of peptides when they associate with lipid bilayers. tandfonline.com
In research on Pep-1, ATR-FTIR has been used to determine its secondary structure both in the absence and presence of lipid multibilayers. tandfonline.com When spread on a Germanium (Ge) plate, a fraction of the peptide is observed to aggregate, identified by the presence of intermolecular β-sheets. However, upon interaction with lipid membranes, the α-helical conformation is favored. tandfonline.com The Amide I spectral region (1600-1700 cm⁻¹) is particularly sensitive to these structural changes. nih.gov A study provided a detailed analysis of the amide I band components for Pep-1 under different conditions, showing a clear shift in conformational populations upon membrane interaction. In the presence of lipids, the contribution from β-sheets (bands around 1674 cm⁻¹ and 1621 cm⁻¹) decreases, while the proportions of α-helix (1657 cm⁻¹) and random coil (1640 cm⁻¹) structures increase. nih.gov
| Condition | α-helix (%) | β-sheet (%) | Turns (%) | Random Coil (%) | Aggregates (%) |
| Pep-1 alone | 13 | 21 | 22 | 16 | 28 |
| Pep-1 + POPC | 25 | 11 | 21 | 27 | 16 |
| Pep-1 + POPC:Chol (2:1) | 28 | 10 | 20 | 27 | 15 |
| Pep-1 + POPC:POPG (4:1) | 23 | 12 | 22 | 26 | 17 |
Table 1: Secondary structure of Pep-1 evaluated by ATR-FTIR spectroscopy in the absence and presence of different lipid multibilayers. Data adapted from tandfonline.comnih.gov.
Furthermore, at high concentrations (7.0 μM), combined ATR-FTIR and Sum Frequency Generation (SFG) measurements showed that Pep-1 molecules associate with fluid-phase 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) bilayers with a broad orientation distribution. nih.govwlu.caplos.org Using polarized light, the tilt angle of the α-helical component of Pep-1 with respect to the membrane normal was determined to be 52°, suggesting a somewhat disordered or "carpet-like" association at high peptide densities. wlu.ca
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural and dynamic information about molecules in solution. core.ac.uk For Pep-1, NMR studies have been crucial in defining its solution structure. Determination of the structure in water revealed that Pep-1 is not entirely unstructured; its alpha-helical domain extends from residue 4 to residue 13. core.ac.uk
In a related study, NMR structural analysis of a different peptide also named Pep.1 (a mimotope for an autoimmune disorder) showed it to be highly flexible in solution. researchgate.netsciengine.com This flexibility contrasts with a more rigid cyclic version of that same peptide. researchgate.netsciengine.com While this finding is for a different molecule, it highlights the ability of NMR to characterize the inherent flexibility of linear, uncapped peptides, a property that can be relevant for the cell-penetrating Pep-1's ability to adapt its conformation upon membrane interaction. researchgate.netsciengine.com
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of peptides in solution and to monitor conformational changes upon interaction with other molecules, such as lipids. tandfonline.comcore.ac.uk
Studies on Pep-1 have shown that its conformation is dependent on its concentration and environment. core.ac.uk CD analysis revealed a transition from a largely non-structured conformation to a more helical one as the peptide concentration increases. core.ac.uk This transition to an α-helical structure is also significantly enhanced in the presence of lipid vesicles, such as those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) or a mixture of POPC and cholesterol (Chol). tandfonline.com In aqueous buffer, the CD spectrum of Pep-1 indicates contributions from both random coil and α-helix structures. Upon addition of lipid vesicles, the α-helical content markedly increases, confirming that the peptide-membrane interaction induces a structural ordering of the peptide. tandfonline.com This is consistent with FTIR data and suggests that the hydrophobic environment of the lipid bilayer stabilizes the helical conformation of Pep-1's tryptophan-rich domain. tandfonline.comcore.ac.uk
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters of an interaction, including the binding affinity (Ka or Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). wikipedia.orgresearchgate.net This provides a complete thermodynamic profile of the molecular interaction. acs.org
While specific ITC studies detailing the binding thermodynamics of the cell-penetrating peptide Pep-1 to lipid membranes are not widely available in the retrieved literature, research on other peptides provides a framework for how such data is interpreted. For instance, a study on a different peptide, "Pep-1" derived from Cdc37, binding to the Hsp90N protein, showed a 1:1 reversible binding model with a dissociation constant (KD) of 6.7 μM. researchgate.net For other cell-penetrating peptides like Penetratin, ITC has been used to study their interaction with living cells and model membranes, revealing that the heat released during the interaction correlates with internalization efficacy. plos.org Such studies demonstrate that ITC is a powerful tool to quantify the driving forces (whether enthalpy- or entropy-driven) behind peptide-membrane and peptide-protein interactions, which are crucial for the biological action of CPPs. wlu.caplos.org
Cellular and Subcellular Research Methodologies (In Vitro)
Understanding how Pep-1 enters cells and where it localizes is critical to its application as a delivery vector. In vitro studies using advanced microscopy and cytometry techniques have provided significant insights.
Confocal Microscopy for Internalization and Localization
Confocal microscopy is an essential tool for visualizing the internalization and subcellular distribution of fluorescently labeled molecules within cells. wikipedia.org Studies using cargo proteins labeled with fluorescent dyes like Texas Red, delivered by Pep-1, have shed light on its entry mechanism.
Confocal imaging revealed that cargo delivered by Pep-1 colocalized with markers for specific endocytic pathways. There was significant colocalization with markers for ganglioside GM1 in lipid rafts (fluorescently-labeled cholera toxin) and for macropinocytosis (dextran), but less colocalization with the clathrin-mediated endocytosis marker, transferrin. This suggests that Pep-1 utilizes multiple endocytic pathways, primarily relying on lipid raft-mediated entry and macropinocytosis.
Furthermore, investigations using giant unilamellar vesicles (GUVs) as model membranes showed that Pep-1 does not appear to form stable transmembrane pores. tandfonline.com Instead, at high peptide-to-lipid ratios, it can induce complete membrane disintegration. tandfonline.com This indicates that its translocation mechanism is likely based on direct interactions with the lipid bilayer that lead to transient destabilization rather than the formation of defined pores. tandfonline.com In plant cells, confocal imaging of fluorescently-tagged Pep1 demonstrated that it is internalized along with its receptors (PEPR1/PEPR2) and transported to the vacuole for degradation.
Flow Cytometry for Cellular Uptake Quantification
Flow cytometry is a high-throughput technique used to quantify the percentage of fluorescent cells in a population and the intensity of their fluorescence, making it ideal for measuring the efficiency of cellular uptake. It allows for the analysis of thousands of cells, providing robust statistical data.
This method has been used to demonstrate that the cellular uptake of fluorescently-labeled peptides is a rapid, efficient, and concentration-dependent process. wikipedia.org To accurately quantify internalization and distinguish it from peptides merely bound to the cell surface, a fluorescence quenching approach can be used. In this assay, a cell-impermeant quencher like Trypan Blue (TB) is added to the cells after incubation with a fluorescently-labeled peptide. A significant reduction in fluorescence intensity after adding the quencher indicates that the peptide is primarily located on the outer cell surface, whereas a small change in fluorescence suggests the peptide has been successfully internalized and is protected from the quencher.
For truly quantitative comparisons across different experiments, flow cytometry data can be calibrated using beads with a known number of fluorophores. This allows the conversion of arbitrary fluorescence intensity units into standardized units, such as Molecules of Equivalent Soluble Fluorophore (MESF), providing an absolute measure of the number of peptide molecules taken up per cell.
In Vitro Translation Assays
While Pep-1 (uncapped) is primarily recognized as a cell-penetrating peptide (CPP) for delivering macromolecules like proteins into cells, its direct application within in vitro translation assays is not its main area of research. targetmol.combioscience.co.ukgenscript.com These assays are designed to synthesize proteins in a cell-free environment, and the principal role of Pep-1 is to transport already synthesized molecules across cell membranes. targetmol.combioscience.co.uk
However, research into protein delivery and modification can sometimes intersect with cell-free protein synthesis systems. For instance, a novel method has been developed for attaching fluorescent labels to the N-terminus of proteins within a cell-free translation system. nih.gov This technique involves the genetic incorporation of a fluorescent non-canonical amino acid, which could theoretically be applied to proteins that are later complexed with Pep-1 for delivery studies. nih.gov This approach allows for the production of precisely labeled proteins, which are invaluable for tracking their transport and localization once delivered by a carrier like Pep-1.
Model Cell Membrane Systems Research
The interaction of Pep-1 with cell membranes is a critical aspect of its function and has been extensively studied using model systems like lipid bilayers. These models allow researchers to investigate the molecular mechanisms of membrane translocation in a controlled environment. nih.govnih.gov
Spectroscopic studies have revealed that the structure and orientation of Pep-1 change upon interaction with model membranes. nih.govnih.gov The physical state of the lipid bilayer (gel-phase vs. fluid-phase) and the concentration of the peptide significantly influence these changes. nih.govnih.gov
Key Research Findings:
Conformational Changes: When interacting with gel-phase lipid bilayers (e.g., composed of DPPG), Pep-1 predominantly adopts a β-sheet conformation. In contrast, when interacting with fluid-phase bilayers (e.g., composed of POPG), it forms a mixture of α-helical and β-sheet structures. nih.govnih.gov
Orientation and Concentration: At lower concentrations (0.28 µM and 1.4 µM) in fluid-phase bilayers, the α-helical portions of Pep-1 orient themselves nearly perpendicular to the membrane surface. nih.govnih.gov At a higher concentration (7.0 µM), the peptide molecules associate with the bilayer in a more broadly distributed orientation. nih.govnih.gov
Interaction Mechanism: Research suggests that Pep-1 directly penetrates the cell membrane through a physically driven process rather than relying on endocytosis. nih.gov It exhibits a high affinity for both neutral and negatively charged membranes. nih.gov
These findings, generated using techniques like sum frequency generation (SFG) vibrational spectroscopy and attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR), are crucial for understanding how Pep-1 facilitates the transport of cargo across the cellular barrier. nih.govnih.gov
Interactive Data Table: Pep-1 Interaction with Model Membranes
| Lipid Bilayer Phase | Peptide Concentration | Dominant Conformation | Orientation of α-helical Segment |
|---|---|---|---|
| Gel-phase (DPPG) | Various | β-sheet | Not Applicable |
| Fluid-phase (POPG) | 0.28 µM | Mix of α-helix and β-sheet | Nearly perpendicular to bilayer |
| Fluid-phase (POPG) | 1.4 µM | Mix of α-helix and β-sheet | Nearly perpendicular to bilayer |
| Fluid-phase (POPG) | 7.0 µM | Mix of α-helix and β-sheet | Broad orientation distribution |
Peptide Synthesis and Modification Techniques for Research
Pep-1 is a 21-amino acid peptide with the sequence KETWWETWWTEWSQPKKKRKV. genscript.commedchemexpress.comcpcscientific.com It is comprised of three distinct domains: a hydrophobic tryptophan-rich motif, a hydrophilic lysine-rich domain derived from the nuclear localization sequence (NLS) of SV40 large T antigen, and a spacer domain to ensure the integrity of the other two parts. genscript.com Research applications frequently require the synthesis and subsequent modification of this peptide to attach cargo molecules or reporter tags.
Role of Uncapped N-Terminus in Fluorescent Labeling
The "uncapped" designation of Pep-1 signifies that its N-terminus possesses a free amine group. This feature is a critical handle for chemical modifications, particularly for fluorescent labeling. jpt.com Fluorescent labels are essential tools for visualizing the peptide's journey into cells and tracking its intracellular fate. jpt.com
The free N-terminus allows for a straightforward conjugation reaction with various fluorescent dyes that are commercially available with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. This site-specific labeling ensures that the biological activity of the peptide's core domains is not compromised. While labels can also be attached to the side chains of amino acids like lysine, N-terminal labeling is a common and effective strategy. jpt.com The ability to attach fluorescent probes like FITC or rhodamine derivatives allows researchers to monitor the translocation of Pep-1 and its cargo across cell membranes using techniques like confocal microscopy. nih.govmedchemexpress.com
Conjugation Strategies (e.g., Thiol-Maleimide Linkage) for Nanocarriers
To enhance the delivery of therapeutic agents and macromolecules, Pep-1 is often conjugated to nanocarrier systems, such as liposomes. nih.govnih.gov A widely used and efficient method for this conjugation is the thiol-maleimide linkage. nih.govnih.govmdpi.com
This strategy involves a two-step process:
Modification of the Nanocarrier: The liposome (B1194612) or nanocarrier is first functionalized with maleimide (B117702) groups on its surface. For instance, phospholipids (B1166683) like N-[4-(p-maleimidophenyl)butyryl]-phosphatidylethanolamine (MPB-PE) can be incorporated into the liposomal bilayer. nih.gov
Peptide Conjugation: Pep-1, which contains cysteine residues (or can be synthesized with an additional terminal cysteine), provides the necessary thiol group (-SH). The thiol group from the peptide reacts specifically with the maleimide group on the nanocarrier to form a stable thioether bond. nih.govnih.govmdpi.com
This approach offers excellent control over the number of peptide molecules attached to each nanocarrier, which has been shown to directly correlate with the efficiency of cellular uptake. nih.gov Studies have demonstrated that liposomes decorated with Pep-1 via this linkage method rapidly bind to and penetrate cell membranes, significantly improving the intracellular delivery of encapsulated cargo compared to unmodified liposomes. nih.govnih.gov
Interactive Data Table: Thiol-Maleimide Conjugation for Pep-1 Nanocarriers
| Component 1 | Reactive Group | Component 2 | Reactive Group | Resulting Linkage | Application Example |
|---|---|---|---|---|---|
| Pep-1 Peptide | Thiol (-SH) from Cysteine | Maleimide-derivatized Liposome | Maleimide | Stable Thioether Bond | Intracellular drug/protein delivery nih.govnih.gov |
Academic Applications of Pep 1 Uncapped in Mechanistic and Delivery Research
Studies on Mitochondrial Transplantation and Function in Cellular Models
Pep-1 uncapped has emerged as a key facilitator in the experimental field of mitochondrial transplantation. Research has demonstrated that Pep-1 can be used to coat isolated, healthy mitochondria, creating a complex that can be delivered to recipient cells, a process termed Pep-1-mediated mitochondrial delivery (PMD). This technique has been notably successful in cellular models of mitochondrial diseases.
In a study using human cybrid cells carrying the MELAS (Mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes) A3243G mutation, PMD resulted in the internalization of donor mitochondria within one hour of treatment. researchgate.netnih.govnih.gov The treated cells exhibited increased levels of normal mitochondrial DNA, and after four days, a recovery in mitochondrial respiratory function and biogenesis was observed. researchgate.netnih.gov Furthermore, PMD was shown to normalize the mitochondrial morphology by reversing the fusion-to-fission ratio and improving cell survival under oxidative stress. researchgate.netnih.gov Three-dimensional fluorescent imaging has visually confirmed the translocation of Pep-1-labeled mitochondria into the cytoplasm of recipient cells, with co-localization with native mitochondria observed within hours. nih.gov
Table 1: Effects of Pep-1-Mediated Mitochondrial Delivery (PMD) in MELAS Cybrid Cells
| Parameter | Observation in PMD-Treated Cells | Reference(s) |
|---|---|---|
| Mitochondrial Internalization | Occurs within 1 hour | researchgate.netnih.gov |
| Mitochondrial DNA | Increased levels of normal mtDNA | researchgate.netnih.gov |
| Respiratory Function | Recovered after 4 days | researchgate.netnih.gov |
| Mitochondrial Morphology | Normalized fusion-to-fission ratio | researchgate.netnih.gov |
| Cell Viability | Improved under oxidative stress | researchgate.netnih.gov |
Investigation of Intracellular Protein Delivery Mechanisms
The primary and most widely studied application of this compound is as a vehicle for intracellular protein delivery. Its mechanism relies on the formation of non-covalent complexes with cargo proteins. mdpi.com The amphipathic nature of Pep-1 is crucial for this function; the hydrophobic tryptophan-rich domain is believed to interact with the protein cargo, while the cationic lysine-rich domain facilitates interaction with the negatively charged cell membrane. researchgate.netmdpi.com
This non-covalent strategy obviates the need for chemical conjugation or genetic fusion, which can sometimes alter the function of the cargo protein. mdpi.com The delivery process is rapid and efficient for a variety of proteins, including β-galactosidase and antibodies. researchgate.netmdpi.com Studies suggest that the uptake of Pep-1/protein complexes can occur through an endocytosis-independent pathway, allowing the cargo to be released directly into the cytoplasm in a fully active form. researchgate.netnih.gov The efficiency of this delivery depends on the molar ratio between Pep-1 and its cargo, with a ratio of 20:1 being optimal for certain proteins like the p27Kip tumor suppressor. researchgate.net
Research into Nucleic Acid Transfection Enhancement
This compound is also utilized in research aimed at delivering nucleic acids into cells, although this application is less characterized than protein delivery. As an amphipathic CPP, Pep-1 can form stable, non-covalent nanoparticles with nucleic acids such as small interfering RNA (siRNA) and peptide nucleic acid (PNA) analogues. researchgate.netnih.govnih.gov This interaction is based on both electrostatic interactions between the cationic peptide and the anionic nucleic acid backbone, and hydrophobic interactions. researchgate.net
This method provides a simple and cost-effective strategy for transfecting cells. researchgate.net The resulting nanoparticles are designed to cross the cell membrane and deliver the nucleic acid cargo. researchgate.netnih.gov However, the efficiency of this process can be variable. Some studies have reported only limited gene silencing when using Pep-1 for siRNA delivery, potentially due to a lower binding affinity for siRNA compared to other CPPs. nih.gov Nonetheless, Pep-1 is classified as a membranotropic CPP and has been successfully included in tables of peptides used for siRNA delivery in scientific reviews. nih.gov Further research is focused on optimizing peptide carriers, such as by modifying their charge and hydrophobicity, to improve the efficiency of nucleic acid delivery. nih.gov
Exploration of Antimicrobial Peptide Mode-of-Action
The structure of this compound has served as a template for investigating the mode-of-action of antimicrobial peptides (AMPs). By modifying the original Pep-1 sequence, researchers have designed novel AMPs with specific properties. One such example is Pep-1-K, where three glutamic acid residues in Pep-1 were replaced with lysine. researchgate.net This modification resulted in a peptide with strong, selective antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, while showing no hemolytic activity against human red blood cells. researchgate.net
Studies on Pep-1-K's mechanism revealed that it does not kill bacteria by disrupting the cell membrane, a common mechanism for many AMPs. researchgate.netacs.orgnih.gov Instead, it is suggested to form small channels in the bacterial membrane that allow the transit of ions or protons, leading to depolarization of the cytoplasmic membrane potential without causing leakage of larger molecules. researchgate.net This research highlights how the fundamental structure of a CPP like Pep-1 can be rationally modified to create derivatives with distinct and potent antimicrobial modes of action.
Table 2: Activity Profile of Pep-1-K, a Pep-1 Derivative
| Property | Finding | Reference(s) |
|---|---|---|
| Antibacterial Activity | Strong against Gram-positive and Gram-negative bacteria (MIC = 1-8 µM) | researchgate.net |
| Hemolytic Activity | None observed at concentrations up to 200 µM | researchgate.net |
| Membrane Disruption | Does not cause leakage of large dyes from vesicles | researchgate.net |
| Proposed Mechanism | Formation of small ion channels leading to membrane depolarization | researchgate.net |
Biophysical Studies of Membrane Permeation Dynamics
Biophysical studies have been crucial in elucidating the mechanism by which this compound crosses biological membranes. These investigations have shown that the translocation process is energy-independent, ruling out active transport mechanisms. nih.gov A key and somewhat controversial topic has been whether Pep-1 forms pores in the membrane to facilitate its entry.
Electrophysiological measurements using planar lipid membranes and confocal microscopy with giant unilamellar vesicles have provided strong evidence that Pep-1 does not form stable transmembrane pores. nih.gov While the peptide's hydrophobic domain adopts an alpha-helical conformation in the presence of lipids, membrane permeability is only altered at very high peptide-to-lipid ratios that lead to complete membrane disintegration. nih.gov Molecular dynamics simulations further suggest that electrostatic interactions are paramount and that the tryptophan residues in the hydrophobic domain play a key role by adsorbing onto the lipid bilayer surface. nih.govspandidos-publications.com The current model suggests that a transient peptide-lipid structure is formed during peptide partition, which facilitates the translocation of Pep-1 and its cargo across the membrane without creating a defined pore. nih.gov
Utilization in Investigating Cellular Signaling Pathways
A significant application of this compound is as a research tool to investigate and modulate intracellular signaling pathways. By genetically fusing a protein of interest to the Pep-1 sequence, researchers can create a cell-permeable version of that protein. This allows for the direct delivery of active signaling proteins, inhibitors, or regulators into living cells to study their effect on complex pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) cascades.
Multiple studies have successfully used this strategy. For example:
PEP-1-PON1 , PEP-1-GLRX1 , and PEP-1-Prx2 fusion proteins have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of MAPK (p38, ERK, JNK) and NF-κB signaling in macrophage cell lines, thereby reducing the expression of inflammatory mediators. nih.govplos.orgnih.gov
In models of neuronal cell death, PEP-1-GLRX1 and PEP-1-PIN1 fusion proteins protected cells by inhibiting the phosphorylation of MAPKs and regulating apoptosis-related signaling proteins, such as those in the Bcl-2 family. mdpi.comspandidos-publications.comnih.gov
In a cardiomyocyte model of hypoxia/reoxygenation injury, PEP-1-CAT protected cells from apoptosis by activating PI3K/Erk1/2 signaling and down-regulating the p38 MAPK pathway. nih.gov
These studies demonstrate that this compound is an effective delivery vehicle that enables the direct interrogation of signaling cascades, providing insights into the roles of specific proteins in cell survival, inflammation, and apoptosis. nih.govnih.govmdpi.complos.orgnih.govnih.gov
Development of Research Tools and Systems (e.g., Pep-1 Modified Liposomes)
Beyond direct conjugation to cargo, this compound has been incorporated into more complex nanocarrier systems to enhance intracellular delivery. A prominent example is the development of Pep-1 modified liposomes, often referred to as Pep1-Lipo. researchgate.netacs.org
In this system, Pep-1 peptides are chemically coupled to the surface of liposomes. researchgate.net These modified liposomes can encapsulate various molecules, from macromolecules like the antibody bevacizumab to metallic nanoprobes like gold nanoparticles. researchgate.netacs.org Studies evaluating these systems have shown that the Pep1-Lipo carriers rapidly bind to the cell membrane and are internalized within an hour, exhibiting significantly better translocation of their cargo compared to conventional, unmodified liposomes. researchgate.net The efficiency of cellular uptake was found to be directly proportional to the density of Pep-1 peptides on the liposomal surface. researchgate.net This research demonstrates the utility of this compound as a modular component for building sophisticated research tools and nanocarrier systems for efficient intracellular delivery. researchgate.netacs.org
Future Directions and Unanswered Questions in Pep 1 Uncapped Research
Refining the Understanding of Translocation Mechanisms
A definitive, universally accepted model for how Pep-1 uncapped traverses the cell membrane remains elusive, presenting a critical area for future research. Current evidence points towards a non-endocytic, energy-independent translocation process, but the precise molecular events are still debated. nih.govnih.govacs.org
Initial hypotheses centered on the formation of transient pores or channels through the membrane. acs.orgmdpi.com However, extensive biophysical studies using techniques like planar lipid membrane electrophysiology have found no conclusive evidence for stable pore formation at concentrations where translocation is efficient. nih.govnih.govtandfonline.com Instead, these studies suggest that the peptide induces a local, non-lytic destabilization or perturbation of the lipid bilayer. nih.gov At significantly higher concentrations, Pep-1 can cause membrane disintegration through a detergent-like effect, a phenomenon distinct from its cargo delivery mechanism. nih.govtandfonline.com
Future research must focus on elucidating the nature of this transient membrane perturbation. Key unanswered questions include:
What is the precise structure of the peptide-lipid complex that facilitates translocation?
How does the peptide's conformation change as it moves from an aqueous environment to the lipid interface and across the bilayer? Circular dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR) have shown that Pep-1 adopts a more helical conformation in the presence of lipids, but the dynamics of this transition during translocation are not fully understood. nih.govacs.org
What is the specific role of the negative transmembrane potential, which has been shown to be a major driver of translocation for Pep-1 and its cargo in both model vesicles and live cells? acs.orgtandfonline.com
Advanced research is needed to resolve the conflicting models, which range from the formation of inverted micelles to a "carpet-like" mechanism that disrupts membrane integrity. mdpi.commdpi.com
| Proposed Translocation Models for Pep-1 | Supporting Evidence | Contradictory Evidence/Unanswered Questions |
| Transient Pore Formation | Increased transmembrane current in oocyte studies; conformational changes to helical structure in lipid environments. acs.orgmdpi.com | No direct evidence of stable pores in planar lipid bilayers at relevant concentrations; translocation occurs without significant membrane permeabilization. nih.govtandfonline.com |
| Direct Membrane Perturbation | Observed membrane destabilization without lysis; translocation driven by electrostatic interactions and transmembrane potential. nih.govacs.orgtandfonline.com | The exact structure of the translocating peptide-lipid complex is unknown. |
| Inverted Micelle Model | Involves the formation of inverted micelles where the peptide and cargo are encapsulated by lipids to cross the membrane. mdpi.com | This model is largely theoretical for Pep-1 and requires more direct experimental validation. |
Exploring the Full Spectrum of Non-Covalent Cargo Interactions
Pep-1's ability to deliver cargo without covalent linkage is a key advantage, relying on non-covalent interactions. researchgate.nettandfonline.com It is understood that the peptide's tryptophan-rich hydrophobic domain is crucial for these interactions, essentially forming a complex with the cargo protein through hydrophobic assembly. acs.orgethz.ch These interactions are strong enough to form stable peptide-cargo nanoparticles but gentle enough to allow the cargo to be released in a biologically active form inside the cell. researchgate.net
However, the full spectrum of these interactions is not completely characterized. Future investigations should aim to:
Quantify the thermodynamic parameters (e.g., binding affinity, enthalpy, and entropy) of this compound binding to a wider variety of cargoes, including proteins of different sizes, charges, and surface hydrophobicities. researchgate.net
Determine the influence of the cargo's properties on the structure, size, and stability of the resulting nanoparticles. Studies have shown that the molar ratio of peptide to cargo is critical for forming effective nanoparticles (typically 120-200 nm in diameter) and avoiding aggregation. researchgate.net
Investigate the potential role of electrostatic interactions, in addition to hydrophobic ones, particularly for charged cargo molecules. While hydrophobicity is considered primary, the contribution of the peptide's cationic NLS domain to cargo binding cannot be fully discounted.
Investigating the Role of Terminal Uncapping in Efficacy and Stability
The term "uncapped" signifies a free N-terminus, contrasting with chemically modified versions (e.g., N-terminal acetylation). This structural detail is critical and warrants deeper investigation. Chemical modifications at the termini of peptides are known to significantly affect their stability, cellular uptake, and efficacy. csic.estandfonline.com
For many peptides, N-terminal acetylation (capping) can increase stability by preventing degradation by exopeptidases. nih.gov Conversely, some studies suggest that a free N-terminus (uncapped) can, in specific contexts, extend a peptide's half-life. nih.gov A comparative study on Pep-1 variants showed that terminal modifications are indeed crucial. While the focus was on the C-terminus, where a cysteamine (B1669678) group was found to act as a membrane anchor and improve translocation, it also highlighted the importance of the termini in general. The study included a variant, PepW, with two free termini (uncapped at both ends), establishing a baseline for the effects of such modifications. acs.org
Future research on this compound should systematically address:
The comparative proteolytic stability of this compound versus N-terminally acetylated Pep-1 in serum and cellular lysates.
Whether the free N-terminal amine group contributes to interactions with the cell membrane or cargo molecules, potentially influencing translocation efficiency.
| Terminal Modification | Observed/Potential Effect | Reference |
| Uncapped N-Terminus | May alter susceptibility to aminopeptidases, potentially affecting stability. nih.gov | nih.gov |
| Acetylated N-Terminus | Can protect against enzymatic degradation, but may also alter cellular uptake. tandfonline.com | tandfonline.com |
| C-terminal Cysteamine | Acts as an additional membrane anchor, enhancing translocation efficiency of Pep-1. acs.org | acs.org |
| Amidated C-Terminus | A common modification to increase peptide stability. nih.gov | nih.gov |
Potential for Rational Design of Novel Peptide-Based Delivery Systems
Pep-1 itself is a product of rational design, combining functional domains to create a chimeric peptide. nih.govmdpi.com The knowledge gained from studying this compound provides a strong foundation for designing new and improved peptide vectors.
Future design strategies could include:
Sequence Optimization: Altering the amino acid sequence to enhance specific properties. For example, the development of Pep-2 and Pep-3 involved modifications to the hydrophobic domain of Pep-1 to improve stability and uptake efficiency. oncotarget.com
Hybrid Peptides: Fusing Pep-1 or its functional motifs to other peptides or targeting ligands to create vectors with enhanced cell-type specificity or the ability to target specific intracellular organelles like mitochondria. plos.orgtandfonline.com
Mimotopes and Derivatives: Designing smaller, overlapping peptide sequences derived from Pep-1 that retain cell-penetrating activity but may have improved manufacturing costs or stability. researchgate.net
Incorporation of Non-Natural Amino Acids: Introducing non-natural amino acids or modifying the peptide backbone (e.g., creating peptoids) can increase resistance to proteolysis, thereby enhancing in vivo stability. csic.esnih.gov
Integration of Multiscale Simulation Approaches in Research
Computational modeling provides a powerful complement to experimental research, offering insights at a level of detail that is often inaccessible in the lab. Molecular dynamics (MD) and coarse-grained (CG) simulations are increasingly being used to study CPPs like Pep-1. nih.govresearchgate.net
These simulations can:
Model the initial interaction of Pep-1 with the lipid bilayer at an atomistic level. nih.govresearchgate.net
Predict the orientation and depth of peptide insertion into the membrane. acs.orgethz.ch
Simulate the influence of transmembrane potential on translocation dynamics, corroborating experimental findings. nih.gov
Explore the formation and stability of peptide-cargo complexes.
The future of this research area lies in multiscale simulation, which bridges the gap between atomistic-level detail and larger-scale cellular events. researchgate.netacs.org By starting with detailed all-atom models to understand specific molecular interactions and then feeding this information into higher-level CG models, researchers can simulate more complex processes over longer timescales, such as the collective behavior of many peptides forming nanoparticles and interacting with a realistic model of a cell membrane. researchgate.netnsf.gov This integrated approach will be invaluable for testing hypotheses generated from experimental work and for guiding the rational design of next-generation peptide delivery systems.
Q & A
Q. How should researchers design experiments to evaluate Pep-1 (uncapped)’s delivery efficiency in cellular systems?
- Methodological Answer : Experimental design should include:
- Cell lines : Use diverse models (e.g., primary cells, immortalized lines) to assess variability.
- Concentration gradients : Test Pep-1 (uncapped) at 1–20 µM to identify optimal delivery thresholds .
- Controls : Include untreated cells, vehicle-only controls (e.g., buffer), and positive controls (e.g., commercial transfection reagents) to isolate peptide-specific effects .
- Quantitative metrics : Measure intracellular uptake via fluorescence microscopy (e.g., FITC-labeled peptides) and flow cytometry. Normalize data to cell viability assays (e.g., MTT) to distinguish delivery efficiency from cytotoxicity .
Q. What analytical methods are critical for characterizing Pep-1 (uncapped)’s interaction with target biomolecules?
- Methodological Answer : Key techniques include:
- Circular Dichroism (CD) : Confirm secondary structure (e.g., α-helical propensity) in aqueous vs. membrane-mimetic environments .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics between Pep-1 (uncapped) and cargo (e.g., proteins, nucleic acids) .
- Fluorescence Resonance Energy Transfer (FRET) : Monitor real-time cargo release in live cells using labeled peptide-cargo pairs .
Q. What controls are essential to validate Pep-1 (uncapped)-mediated delivery in experimental workflows?
- Methodological Answer :
- Negative controls : Cells treated with cargo alone (no peptide) to rule out passive uptake.
- Scrambled peptide sequences : Assess sequence-specific effects .
- Endosomal inhibition : Co-treatment with chloroquine to determine if delivery is endosome-dependent .
- Reproducibility checks : Replicate experiments across independent batches of peptide synthesis to account for batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on Pep-1 (uncapped)’s delivery efficiency across studies?
- Methodological Answer :
- Variable analysis : Systematically test factors like cell confluency, serum concentration in media, and incubation time (e.g., 1–24 hours) .
- Data normalization : Use internal standards (e.g., housekeeping proteins) to control for technical variability. Apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .
- Meta-analysis : Aggregate published datasets to identify trends (e.g., higher efficiency in suspension cells vs. adherent) .
Q. What strategies optimize Pep-1 (uncapped)’s cargo delivery in complex in vivo systems?
- Methodological Answer :
- Formulation adjustments : Incorporate stabilizers (e.g., PEGylation) to enhance serum stability .
- Dose fractionation : Administer peptide-cargo complexes in multiple low doses to reduce toxicity .
- Biodistribution studies : Use in vivo imaging (e.g., IVIS) to track peptide localization and adjust delivery routes (e.g., intravenous vs. intratumoral) .
Q. How does the uncapped structure of Pep-1 influence its mechanism compared to capped analogues?
- Methodological Answer :
- Structural comparisons : Perform NMR or X-ray crystallography to map structural differences and identify functional motifs .
- Functional assays : Compare membrane penetration efficiency (e.g., liposome leakage assays) and cargo release kinetics between capped/uncapped variants .
- Computational modeling : Use molecular dynamics simulations to predict how capping affects peptide-membrane interactions .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., fluorescence intensity values) in appendices, with processed data (normalized to controls) in the main text .
- Ethical reporting : Disclose peptide synthesis sources, purity levels (≥95%), and storage conditions (2–8°C) to ensure reproducibility .
- Conflict resolution : Address discrepancies by pre-registering protocols (e.g., on Open Science Framework) and sharing datasets publicly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
